molecular formula C18H15N3O3 B2382337 Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate CAS No. 477857-18-4

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate

Cat. No. B2382337
CAS RN: 477857-18-4
M. Wt: 321.336
InChI Key: VMHLBRGKUAWBAN-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate (MPPA) is a synthetic compound that has been widely used in scientific research due to its versatility and potential applications. This compound has been studied in the areas of synthesis methods, biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate includes the synthesis and characterization of various derivatives. Mao et al. (2015) synthesized a compound with a similar structure and analyzed it using NMR, IR, MS spectroscopy, and X-ray crystallography. The crystal structure revealed unique molecular interactions forming dimers and rings within the crystal packing Mao et al. (2015).

Biological Activity

Research on derivatives of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate includes evaluating their biological activities. For instance, Lin Jiang et al. (2010) synthesized novel acetates structurally related to this compound and found them to possess high herbicidal activity against specific plants Jiang et al. (2010). Fuloria et al. (2014) also synthesized related compounds and evaluated their antibacterial and antifungal activities, indicating the potential for diverse biological applications Fuloria et al. (2014).

Environmental Impact

The environmental impact of similar compounds is also a research area. Jørgensen et al. (2012) investigated the leaching of a fungicide structurally related to Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate and its degradation product in Danish agricultural fields, providing insights into the environmental fate of such compounds Jørgensen et al. (2012).

Corrosion Inhibition

Another application is in corrosion inhibition. Hegazy et al. (2012) studied the corrosion inhibition efficiency of Schiff bases structurally related to this compound, demonstrating their potential as effective inhibitors in certain conditions Hegazy et al. (2012).

properties

IUPAC Name

methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-17(22)12-24-14-7-5-13(6-8-14)18-20-11-9-16(21-18)15-4-2-3-10-19-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLBRGKUAWBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331421
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate

CAS RN

477857-18-4
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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